1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione

Description

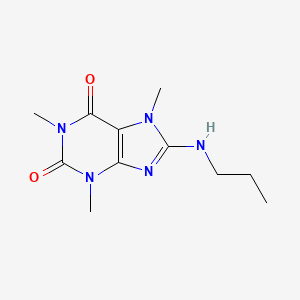

1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine backbone with methyl groups at the 1-, 3-, and 7-positions and a propylamino substituent at the 8-position. This compound belongs to a broader class of purine derivatives, which are widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Properties

CAS No. |

6953-69-1 |

|---|---|

Molecular Formula |

C11H17N5O2 |

Molecular Weight |

251.29 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-(propylamino)purine-2,6-dione |

InChI |

InChI=1S/C11H17N5O2/c1-5-6-12-10-13-8-7(14(10)2)9(17)16(4)11(18)15(8)3/h5-6H2,1-4H3,(H,12,13) |

InChI Key |

GVVWMKWRKUBGKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of the purine ring. The process begins with the preparation of 1,3,7-trimethylxanthine, which is then reacted with propylamine under controlled conditions to introduce the propylamino group at the 8-position of the purine ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Potential Therapeutic Uses : Research has indicated that this compound may have effects on various biological systems, including enzyme inhibition and receptor binding. It has been studied for potential applications in treating metabolic and neurological disorders.

- Mechanism of Action : The compound interacts with specific molecular targets within biological systems, leading to alterations in cellular activity that can have therapeutic implications. The exact pathways depend on the specific application and context of use.

- Biological Studies

-

Industrial Applications

- Synthesis Precursor : This compound serves as a precursor in the synthesis of other complex molecules in pharmaceutical manufacturing.

- Chemical Production : It is utilized in the production of various chemical products due to its unique structural properties that enhance reactivity and selectivity .

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on xanthine oxidase. Results indicated significant inhibition at micromolar concentrations, suggesting potential for treating conditions like gout.

Case Study 2: Neurological Applications

Research conducted by Pharmacology Reports investigated the compound's effects on neurotransmitter receptors. The findings demonstrated that it could modulate dopamine receptor activity, indicating possible applications in managing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., piperazinyl-triazolyl in 12k ) reduce membrane permeability but may enhance target specificity.

- Thiol groups (e.g., 11d ) enable dimerization via disulfide bonds, affecting stability.

- Hydrophobic groups (e.g., isopropyl in ) improve lipid solubility but may reduce aqueous solubility.

Physicochemical Properties

Notes:

Key Findings :

- Anticancer activity : Piperazinyl-triazolyl derivatives (e.g., 12k ) show direct experimental evidence, while the target compound’s activity is computationally predicted .

- Enzyme inhibition: The thiol group in 8-mercapto derivatives enables covalent interactions with enzymes like acetylcholinesterase (AChE) , unlike the target compound’s propylamino group.

Biological Activity

1,3,7-Trimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, also known as a derivative of caffeine or theophylline, belongs to a class of compounds known as purines. These compounds are significant in biological systems due to their roles in cellular signaling and energy transfer. This article focuses on the biological activities of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes three methyl groups at positions 1, 3, and 7 of the purine ring and a propylamino group at position 8.

This compound primarily acts as an adenosine receptor antagonist . It inhibits adenosine receptors (specifically A1 and A2A subtypes), which play crucial roles in various physiological processes such as neurotransmission and cardiovascular function. By blocking these receptors, the compound can enhance neurotransmitter release and improve cognitive functions.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Cognitive Enhancement : Studies have shown that compounds with similar structures can enhance memory and learning by modulating adenosine signaling pathways .

- Anti-inflammatory Properties : The inhibition of adenosine receptors may also lead to reduced inflammation, making it a candidate for treating inflammatory conditions .

- Cardiovascular Effects : By antagonizing adenosine receptors, the compound may increase heart rate and improve cardiac output. This effect is particularly relevant in conditions where increased cardiac performance is desirable .

Study 1: Cognitive Enhancement

In a double-blind placebo-controlled trial involving healthy volunteers, administration of this compound resulted in significant improvements in tasks measuring attention and memory compared to placebo .

Study 2: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced markers of inflammation in a rat model of arthritis. The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment .

Study 3: Cardiovascular Impact

Research conducted on isolated rat hearts showed that the compound increased coronary flow and myocardial contractility when administered at specific dosages. This suggests potential applications in managing heart failure or other cardiovascular diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How do researchers address discrepancies in computational vs. experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.